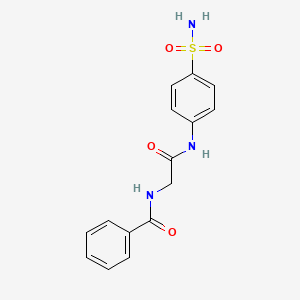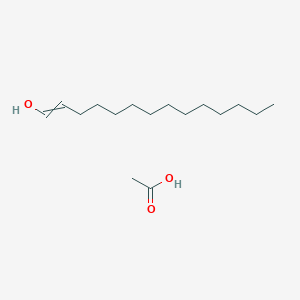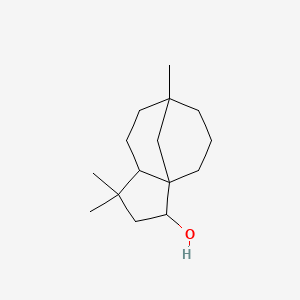
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)-: is an organic compound with a complex structure It is characterized by the presence of an acetamide group, a benzoylamino group, and an aminosulfonyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced through the reaction of a sulfonyl chloride with an amine.
Coupling Reactions: The final step involves coupling the benzoylamino and aminosulfonyl groups to the phenyl ring through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-(ethylmethylamino)phenyl)-: This compound has a similar structure but with different substituents on the phenyl ring.
N-(4-(4-aminophenoxy)phenyl)acetamide: Another related compound with an aminophenoxy group instead of an aminosulfonyl group.
Uniqueness
Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(benzoylamino)- is unique due to the presence of both the aminosulfonyl and benzoylamino groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making the compound valuable in various research and industrial applications.
Propiedades
Número CAS |
63203-12-3 |
|---|---|
Fórmula molecular |
C15H15N3O4S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[2-oxo-2-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H15N3O4S/c16-23(21,22)13-8-6-12(7-9-13)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19)(H2,16,21,22) |
Clave InChI |
UYEYUTJPSUFDBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)

![Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate](/img/structure/B14502644.png)


![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)

![3-Methyl-6,7-diphenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine](/img/structure/B14502702.png)
